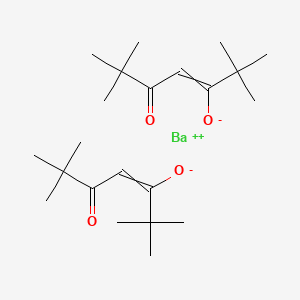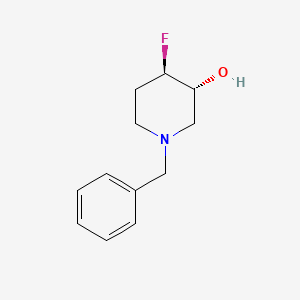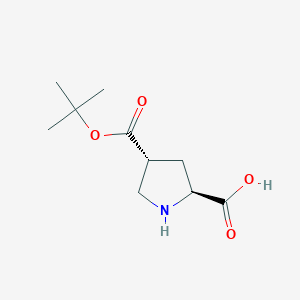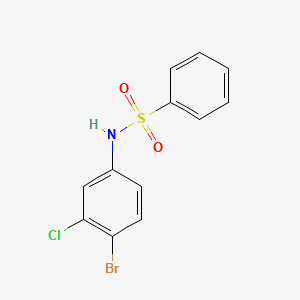![molecular formula C15H13NO4 B12451224 methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)
methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound formed by the condensation of an amine with a carbonyl compound. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate typically involves the reaction of 2,4-dihydroxybenzaldehyde with methyl 4-aminobenzoate in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained by filtration and washing with methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly for its biological activities.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate involves its ability to form complexes with metal ions. The Schiff base structure allows it to act as a bidentate ligand, coordinating with metal ions through the nitrogen and oxygen atoms. This coordination can enhance the compound’s biological activity, such as its antioxidant and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-[(2-hydroxyphenyl)methylidene]amino]benzoate
- Methyl 4-[(E)-[(2,4-dihydroxyphenyl)ethylidene]amino]benzoate
Uniqueness
Methyl 4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]benzoate is unique due to the presence of both hydroxyl groups on the phenyl ring, which can enhance its ability to form hydrogen bonds and interact with biological targets. This makes it potentially more effective in applications such as drug development and coordination chemistry .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 4-[(2,4-dihydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)10-2-5-12(6-3-10)16-9-11-4-7-13(17)8-14(11)18/h2-9,17-18H,1H3 |
InChI Key |
NYHLFRDYZLACTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)


![4-{[3-(Morpholin-4-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B12451191.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)


![2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)

